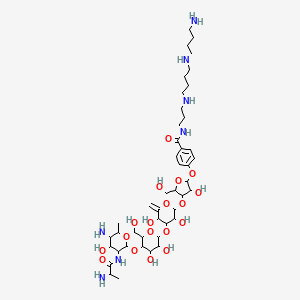

Glysperin A

描述

Historical Context of Glysperin A Discovery and Initial Characterization

The story of this compound begins in the early 1980s with the pioneering work of Tsuno et al., who in 1981 reported the discovery of a new antibiotic complex, the glysperins, from a bacterial source. nih.gov Their research detailed the structures of Glysperins A, B, and C, with this compound being a focal point of their investigation. nih.gov The initial characterization of this compound was achieved through a combination of chemical degradation studies and spectroscopic analyses. nih.gov These early investigations revealed a complex molecular architecture, laying the groundwork for future research into this fascinating compound. nih.gov

Subsequent research by other groups has further illuminated the world of glysperin-like compounds. For instance, related polyketides with potent anti-methicillin-resistant Staphylococcus aureus (MRSA) activity, designated as Glysperins A and B, were isolated from a marine-derived fungus, Aspergillus sp. SCSIO 41018. The structure of this more recently discovered this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR, as well as mass spectrometry.

Natural Occurrence and Isolation Methodologies of this compound

This compound is a secondary metabolite produced by microorganisms, notably from marine environments. The marine-derived fungus Aspergillus sp. SCSIO 41018, isolated from a marine sediment sample, has been identified as a producer of this compound. Fungi of the genus Aspergillus are well-documented sources of a diverse array of bioactive secondary metabolites, including polyketides. mdpi.comnih.govnih.govmdpi.commdpi.com

The isolation of this compound from its natural source involves a multi-step process that begins with the cultivation of the producing microorganism. In the case of Aspergillus sp. SCSIO 41018, this involves large-scale fermentation in a suitable culture medium. Following fermentation, the fungal mycelium and the culture broth are typically separated.

The extraction of this compound is then carried out using organic solvents. The crude extract obtained is a complex mixture of various metabolites, necessitating a series of chromatographic techniques for purification. These purification steps often involve:

Column Chromatography: Utilizing silica (B1680970) gel or other stationary phases to achieve initial separation based on polarity.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the compound to obtain a high degree of purity.

The homogeneity of the isolated this compound is confirmed by analytical techniques such as thin-layer chromatography (TLC) and HPLC.

Significance and Research Trajectory of this compound within Natural Product Chemistry

The significance of this compound in natural product chemistry is multifaceted. Its complex and unique chemical structure presents a compelling challenge for synthetic chemists, driving the development of new synthetic methodologies. Furthermore, its potent biological activity, particularly its anti-MRSA properties, positions it as a valuable lead compound in the quest for new antibiotics to combat drug-resistant pathogens. nih.gov

The discovery of this compound has spurred further research into the secondary metabolites of marine-derived fungi. mdpi.comrsc.org The marine environment, with its unique biodiversity, is increasingly recognized as a promising frontier for the discovery of novel bioactive compounds. The research trajectory for this compound and related compounds is likely to involve:

Total Synthesis: The complete chemical synthesis of this compound to confirm its structure and to provide a route for the synthesis of analogues.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of various derivatives of this compound to identify the key structural features responsible for its biological activity. This knowledge is crucial for the design of more potent and selective therapeutic agents.

Biosynthetic Studies: Investigating the enzymatic machinery responsible for the production of this compound in its native organism. Understanding the biosynthesis can open avenues for genetic engineering to enhance production or to generate novel analogues.

Exploration of Other Biological Activities: Screening this compound against a wider range of biological targets to uncover additional therapeutic potentials, such as antiviral, antifungal, or anticancer activities. researchgate.net

The continued exploration of this compound and its analogues holds significant promise for the discovery of new therapeutic agents and for advancing the field of natural product chemistry.

属性

CAS 编号 |

78213-56-6 |

|---|---|

分子式 |

C44H75N7O18 |

分子量 |

990.1 g/mol |

IUPAC 名称 |

4-[4-[4-[5-[5-amino-3-(2-aminopropanoylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-methylideneoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-N-[3-[4-(4-aminobutylamino)butylamino]propyl]benzamide |

InChI |

InChI=1S/C44H75N7O18/c1-21(46)39(60)51-29-31(55)28(47)22(2)62-41(29)67-36-26(19-52)65-42(33(57)32(36)56)69-38-30(54)23(3)63-43(35(38)59)68-37-27(20-53)66-44(34(37)58)64-25-11-9-24(10-12-25)40(61)50-18-8-17-49-16-7-6-15-48-14-5-4-13-45/h9-12,21-22,26-38,41-44,48-49,52-59H,3-8,13-20,45-47H2,1-2H3,(H,50,61)(H,51,60) |

InChI 键 |

POXHWKVMCKMHBX-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(=C)C3O)OC4C(OC(C4O)OC5=CC=C(C=C5)C(=O)NCCCNCCCCNCCCCN)CO)O)CO)NC(=O)C(C)N)O)N |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(=C)C3O)OC4C(OC(C4O)OC5=CC=C(C=C5)C(=O)NCCCNCCCCNCCCCN)CO)O)CO)NC(=O)C(C)N)O)N |

同义词 |

glysperin A |

产品来源 |

United States |

Glysperin a Structural Analysis and Elucidation Methodologies

Advanced Spectroscopic Techniques in Glysperin A Structural Determination

Spectroscopic methods are indispensable tools in the structural elucidation of complex organic molecules like this compound. These techniques provide complementary information, allowing researchers to piece together the complete molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C) nih.govmdpi.com. For a complex molecule such as this compound, NMR provides crucial information about the connectivity of atoms, the types of functional groups present, and the spatial arrangement of atoms.

In the structural elucidation of natural products, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are typically employed. 1D NMR, such as ¹H NMR and ¹³C NMR, provides initial insights into the number and types of protons and carbons in the molecule, as well as their chemical environments through characteristic chemical shifts nih.govresearchgate.netresearchgate.netwikipedia.org. For instance, proton signals in ¹H NMR spectra can indicate the presence of various proton types (e.g., aliphatic, aromatic, hydroxyl, amine protons) and their proximity to electronegative atoms researchgate.netresearchgate.net. Similarly, ¹³C NMR provides information on the carbon skeleton nih.govwikipedia.org.

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are vital for establishing atom-to-atom connectivity. COSY reveals proton-proton couplings, allowing for the identification of spin systems nih.gov. HSQC correlates protons directly bonded to carbons, while HMBC provides correlations over two or three bonds, which is critical for identifying quaternary carbons and establishing long-range connectivity across glycosidic linkages or other complex substructures within this compound nih.gov.

Table 1: Illustrative NMR Spectroscopic Data for this compound (Hypothetical)

| Type of Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Hypothetical) |

| ¹H | 2.0-2.5 | m | - | Aliphatic CH₂ |

| ¹H | 3.0-4.5 | m | - | Sugar protons, CH-O |

| ¹H | 6.5-8.0 | m | - | Aromatic protons |

| ¹³C | 20-30 | - | - | Methyl, Aliphatic CH₂ |

| ¹³C | 60-80 | - | - | Sugar carbons, CH-O |

| ¹³C | 120-140 | - | - | Aromatic carbons |

| ¹³C | 160-180 | - | - | Carbonyl carbons |

Mass Spectrometry (MS) for this compound Fragment Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its elemental composition and structural features through fragmentation patterns nih.govmiamioh.edu. For this compound, with its molecular formula C44H75N7O18, high-resolution mass spectrometry (HRMS) would be essential to confirm the exact molecular mass and elemental composition Current time information in 小県郡, JP..

In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) nih.gov. For complex natural products, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often preferred as they produce intact molecular ions or protonated/deprotonated molecular ions (e.g., [M+H]+, [M+Na]+, [M-H]-), which directly provide the molecular weight Current time information in 小県郡, JP.miamioh.edu. The PubChem Lite entry for this compound lists predicted collision cross-section values for various adducts, such as [M+H]+ at m/z 990.52413 and [M-H]- at m/z 988.50957, which are consistent with its large molecular formula Current time information in 小県郡, JP..

Table 2: Predicted Mass Spectrometry Adducts for this compound Current time information in 小県郡, JP.

| Adduct Type | m/z (Predicted) | Predicted CCS (Ų) |

| [M+H]+ | 990.52413 | 308.4 |

| [M+Na]+ | 1012.5061 | 310.3 |

| [M+NH4]+ | 1007.5507 | 311.5 |

| [M+K]+ | 1028.4800 | 308.9 |

| [M-H]- | 988.50957 | 305.4 |

| [M+Na-2H]- | 1010.4915 | 328.7 |

| [M]+ | 989.51630 | 310.5 |

| [M]- | 989.51740 | 310.5 |

Chiroptical Methods for Stereochemical Assignment in this compound

Chiroptical methods are essential for determining the absolute configuration (AC) and conformation of chiral molecules, a critical aspect for natural products like this compound which possess numerous chiral centers mdpi.commdpi.comaihub.orgresearchgate.net. These methods exploit the differential interaction of chiral molecules with circularly polarized light mdpi.comaihub.org.

Key chiroptical techniques include:

Optical Rotatory Dispersion (ORD) : Measures the change in optical rotation as a function of wavelength aihub.orgtulane.edu. Historically, OR at a single wavelength (e.g., sodium D-line at 589 nm) was used, but the full ORD pattern provides more comprehensive stereochemical information aihub.org.

Electronic Circular Dichroism (ECD) : Measures the differential absorption of left and right circularly polarized light by a chiral molecule in the ultraviolet-visible (UV-Vis) region mdpi.comaihub.orgtulane.edu. ECD spectra provide characteristic Cotton effects (bands of positive or negative ellipticity) that are directly related to the absolute configuration of chromophores within the molecule mdpi.comaihub.org.

Vibrational Circular Dichroism (VCD) : Extends the concept of CD to the infrared region, where it probes vibrational transitions aihub.org. VCD is particularly powerful for molecules without strong UV chromophores or for analyzing conformational preferences mdpi.comaihub.org.

Raman Optical Activity (ROA) : A vibrational optical activity technique that measures the small difference in the intensity of Raman scattering from chiral molecules exposed to right- and left-circularly polarized incident light aihub.org.

For a complex molecule like this compound, which contains multiple chiral centers and potentially several chromophoric units (e.g., amide bonds, aromatic rings), chiroptical methods, often combined with computational chemistry (e.g., Density Functional Theory (DFT) calculations), are crucial for assigning the absolute configuration of each stereocenter mdpi.comresearchgate.net. The comparison of experimental ECD or VCD spectra with theoretically calculated spectra for different possible stereoisomers allows for reliable assignment of the absolute configuration mdpi.comresearchgate.nettulane.edu. Due to the complexity, a holistic approach often involves the simultaneous use of more than one chiroptical method to ensure reliable stereochemical elucidation aihub.org.

X-ray Crystallography and Conformational Analysis of this compound

In X-ray crystallography, a crystal is exposed to a beam of X-rays, which diffract in specific directions due to the ordered arrangement of atoms within the crystal lattice researchgate.netnih.gov. By measuring the angles and intensities of these diffracted X-rays, a crystallographer can generate an electron density map, from which the positions of individual atoms and their chemical bonds can be determined researchgate.netwikipedia.org.

Biosynthesis of Glysperin a

Proposed Glysperin A Biosynthetic Pathways and Precursors

p-Hydroxybenzoic Acid (p-HBA) and L-Alanine Incorporation: The biosynthesis of the p-HBA moiety is proposed to originate from the shikimate pathway. In bacteria, chorismic acid, a key intermediate of this pathway, is converted to p-HBA by the enzyme chorismate lyase (encoded by genes like ubiC). nih.govfrontiersin.orgwikipedia.org This p-HBA likely serves as the starter unit, which is then activated, potentially by an adenylation (A) domain of a non-ribosomal peptide synthetase (NRPS)-like enzyme. Subsequently, this activated p-HBA is proposed to be condensed with L-alanine, which is also specifically recognized and activated by a dedicated A-domain within the NRPS-like machinery. nih.govoup.com

Sugar Moiety Biosynthesis: The tetrasaccharide portion of this compound is composed of D-ribose, D-galactose, the rare 2,4-diamino-2,4,6-trideoxy-D-galactose, and the novel exoenose 6-deoxy-D-xylo-hex-5-enose. acs.org

D-ribose and D-galactose: These are common sugars derived from central carbohydrate metabolism and are activated as nucleotide-diphosphate (NDP)-sugars (e.g., UDP-galactose) for subsequent glycosylation steps.

2,4-diamino-2,4,6-trideoxy-D-galactose: The biosynthesis of this unusual diamino sugar is proposed to start from a common NDP-hexose, such as NDP-glucose. A series of enzymatic modifications, including dehydration, amination at two different positions (C-2 and C-4), and deoxygenation at C-6, are required. nih.govnih.gov The biosynthesis of similar diamino sugars, like bacillosamine (2,4-diamino-2,4,6-trideoxy-D-glucose), has been studied and involves enzymes such as dehydratases, aminotransferases, and isomerases. oup.comoup.com

6-deoxy-D-xylo-hex-5-enose: This novel sugar is likely formed from an NDP-hexose precursor. The pathway is hypothesized to involve a deoxygenation at the C-6 position followed by the introduction of a double bond between C-5 and C-6, a reaction that could be catalyzed by a dehydratase. tandfonline.comacs.org

The final assembly of this compound involves the sequential attachment of these activated sugar moieties to the aglycone (p-HBA-L-alanine-polyamine) by a series of specific glycosyltransferases.

Identification and Characterization of Biosynthetic Enzymes for this compound

While the specific enzymes for this compound biosynthesis have not been individually characterized, the genome of Bacillus cereus and related bacteria encode a variety of enzyme families that would be essential for its production.

Key Enzyme Families Implicated in this compound Biosynthesis:

| Enzyme Family | Proposed Function in this compound Biosynthesis | Relevant Findings in Bacillus or other bacteria |

| Non-Ribosomal Peptide Synthetase (NRPS)-like enzymes | Activation and ligation of p-hydroxybenzoic acid and L-alanine. | NRPS systems are well-known for synthesizing peptide components of antibiotics. They contain specific adenylation domains for substrate recognition and activation. nih.govoup.comfrontiersin.org |

| Polyamine synthases | Construction of the C11-alkyl tetramine (B166960) tail from precursors like arginine and spermidine (B129725). | Bacillus subtilis possesses a defined pathway for polyamine synthesis involving arginine decarboxylase (SpeA) and spermidine synthase (SpeE). exlibrisgroup.comnih.govmdpi.com |

| Dehydratases and Aminotransferases | Modification of sugar precursors to form the 2,4-diamino-2,4,6-trideoxy-D-galactose and 6-deoxy-D-xylo-hex-5-enose. | The biosynthesis of deoxysugars and aminosugars is a well-established process in bacteria, involving a cascade of enzymes that modify sugar backbones. nih.govnih.govpnas.org |

| Glycosyltransferases (GTs) | Sequential attachment of the four sugar moieties to the aglycone. | Bacillus cereus is known to possess multiple UDP-glycosyltransferases (UGTs), some of which have been cloned and shown to have activity on a range of small molecules. oup.comnycu.edu.twoup.comjmb.or.kr |

Genetic Basis of this compound Production in Source Organisms

The genetic blueprint for the biosynthesis of complex secondary metabolites like this compound is typically encoded in a biosynthetic gene cluster (BGC). mdpi.comopenreview.net A BGC is a contiguous region of the chromosome containing all the genes necessary for the production of a specific natural product, including the core synthases, tailoring enzymes, and often genes for regulation and self-resistance.

Although a specific BGC for this compound has not yet been reported, it is highly probable that one exists in the genome of Bacillus cereus. The identification of this cluster would likely reveal genes encoding:

A non-ribosomal peptide synthetase (NRPS) or a similar enzymatic complex for the assembly of the p-HBA and L-alanine units.

Enzymes for the synthesis and extension of the polyamine chain.

A suite of enzymes for the de novo synthesis of the two unusual sugar moieties.

A set of specific glycosyltransferases responsible for attaching each sugar in the correct sequence and with the correct linkage.

Regulatory genes that control the expression of the entire cluster.

Transporter proteins for the export of the final antibiotic molecule.

The discovery and annotation of this gene cluster would be a critical step in fully understanding and potentially engineering the biosynthesis of this compound. frontiersin.orgnih.gov

Enzymatic Synthesis and Biocatalytic Approaches relevant to this compound Structural Motifs

The enzymes involved in the biosynthesis of this compound's structural motifs represent valuable tools for biocatalysis and synthetic biology. The modular nature of many of these enzymes, particularly glycosyltransferases and NRPS domains, allows for their use in generating novel compounds.

Glycosyltransferases: Glycosyltransferases from Bacillus species have been shown to exhibit some substrate promiscuity, enabling them to glycosylate a variety of acceptor molecules. oup.comoup.com This opens up possibilities for "glycodiversification," where these enzymes could be used to attach the unique sugars of this compound to other natural products or drug scaffolds, potentially altering their bioactivity.

NRPS Engineering: The adenylation domains of NRPS systems, which select the specific amino acid or acyl-CoA starter units, can be engineered or swapped to incorporate different building blocks. nih.gov This could lead to the creation of this compound analogs with modified peptide or acyl components.

Deoxysugar Biosynthesis Cassettes: The set of genes responsible for producing the unusual 2,4-diamino-2,4,6-trideoxy-D-galactose could be expressed in a heterologous host to produce this rare sugar in larger quantities for further chemical or enzymatic studies. nih.govnih.gov

By harnessing the power of these biosynthetic enzymes, it may be possible to produce novel this compound derivatives with improved properties or to synthesize its complex structural motifs for other applications.

Chemical Synthesis Strategies for Glysperin a

Semisynthesis Approaches to Glysperin A Derivatives

Semisynthesis, also known as partial chemical synthesis, is a strategy that utilizes chemical compounds isolated from natural sources as starting materials to produce novel compounds with distinct chemical properties. wikipedia.org This approach is particularly advantageous for complex natural products, where certain intricate or fragile functional groups are more economically and efficiently obtained directly from biological sources rather than being constructed from simpler precursors. wikipedia.org Semisynthesis can reduce the number of chemical steps required compared to total synthesis, making it a cost-effective method for preparing high-molecular-weight or structurally complex molecules. wikipedia.org While semisynthesis is a well-established method in the development of various medicines, such as paclitaxel (B517696) and tetracycline, specific reported semisynthesis approaches for this compound derivatives were not found in the current search results. wikipedia.org

Total Synthesis Methodologies for this compound and Related Scaffolds

Total synthesis involves the complete construction of a target molecule from inexpensive, low-molecular-weight precursors, without relying on complex natural starting materials. wikipedia.org This approach is a cornerstone of organic chemistry, driven by the desire to access compounds that are scarce in nature, confirm proposed structures, and develop new synthetic methodologies. rroij.com

General strategies in total synthesis often involve:

Retrosynthetic Analysis: A logical process of deconstructing the target molecule into simpler, readily available starting materials. youtube.com

Convergent Synthesis: Building complex molecules by combining several pre-synthesized fragments, which is often more efficient than linear synthesis. libretexts.org

Cascade and One-Pot Reactions: Sequences of multiple chemical transformations occurring within a single reaction vessel, improving efficiency and reducing purification steps. rroij.comtemple.edu

Methodologies frequently employed in the total synthesis of complex natural products, which could be relevant for scaffolds similar to this compound, include:

Aldol (B89426) Reactions: Crucial for forming carbon-carbon bonds and introducing stereocenters. For instance, Evans aldol reactions have been utilized in the total synthesis of polyketide natural products. temple.edu

Olefination Reactions: Such as Wittig and Horner-Wadsworth-Emmons olefination, are used to introduce double bonds and extend carbon chains. temple.edu

Cyclization Reactions: Including Diels-Alder reactions and intramolecular cyclizations, are vital for constructing cyclic systems present in many natural products. youtube.comlibretexts.org

Glycosylation Reactions: Given this compound's likely glycosidic nature (implied by its complex formula and "glysperin" name), methodologies like the Koenigs-Knorr method or trichloroacetimidate (B1259523) methodology are commonly used for constructing glycosidic linkages in glycoglycerolipids. nih.gov

While these general total synthesis methodologies are applicable to complex natural products, specific detailed total synthesis methodologies for this compound itself were not explicitly described in the provided search results.

Key Synthetic Intermediates and Stereocontrol in this compound Synthesis

The synthesis of highly complex molecules like this compound, which typically possess numerous chiral centers, necessitates precise control over stereochemistry. Key synthetic intermediates are crucial building blocks that are strategically designed to facilitate the assembly of the final product while ensuring the correct stereochemical outcome. moravek.com

Strategies for achieving stereocontrol in complex syntheses include:

Asymmetric Synthesis: Employing chiral catalysts, auxiliaries, or reagents to favor the formation of one stereoisomer over others. Examples include reagent-controlled asymmetric crotylboration and Evans propionate (B1217596) aldol reactions. youtube.comlibretexts.orgtemple.edu

Chiral Pool Synthesis: Utilizing readily available enantiomerically pure natural products as starting materials.

Diastereoselective Reactions: Designing reactions where the presence of existing chiral centers in a molecule influences the stereochemical outcome of new bond formations. youtube.com

The identification and efficient synthesis of key intermediates are paramount for a successful and scalable total synthesis. These intermediates often incorporate multiple functional groups and stereocenters that are carried through subsequent reaction steps. Although the specific key synthetic intermediates and detailed stereocontrol strategies for this compound were not outlined in the search results, their importance in the synthesis of such a complex molecule cannot be overstated.

Development of Novel Reaction Methodologies in this compound Total Synthesis

The advancement of organic synthesis is significantly driven by the development of novel reaction methodologies, which provide new tools and strategies for constructing complex molecules more efficiently, selectively, and sustainably. mdpi.com These innovations are particularly valuable in the total synthesis of natural products, where existing methods may fall short in addressing specific structural complexities or achieving desired yields and selectivities.

Novel methodologies can include:

Catalyst Development: Designing new catalysts that enable highly selective and efficient transformations, such as metal-catalyzed cross-coupling reactions or organocatalysis. temple.edumdpi.com

New Bond-Forming Reactions: Discovering unprecedented ways to form carbon-carbon or carbon-heteroatom bonds, which are fundamental to molecular construction. mdpi.com

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reactions and improve yields, as seen in the synthesis of certain polyphenols. mdpi.com

The continuous pursuit of novel reaction methodologies is essential for overcoming synthetic challenges associated with molecules like this compound, potentially leading to more convergent, atom-economical, and environmentally friendly synthetic routes. However, specific novel reaction methodologies directly developed for the total synthesis of this compound were not detailed in the provided search results.

Biological Activity and Molecular Mechanisms of Glysperin a

In Vitro Biological Activity Profiling of Glysperin A

Initial laboratory-based studies have provided a foundational understanding of this compound's biological effects at the cellular and molecular level.

Cellular Targets and Binding Interactions of this compound

While comprehensive data on the specific cellular targets of this compound remains under investigation, some studies suggest potential interactions with key cellular components. For instance, like other glycosylated bacterial metabolites, this compound may mimic the structure and activity of glycosaminoglycans (GAGs). google.com GAGs are known to be present on the surface of virtually all mammalian tissues, often linked to a protein core to form proteoglycans. nih.gov These structures are crucial for cell adhesion and can be exploited by pathogens for binding to target cells. nih.gov Anionic conjugates of similar glycosylated bacterial metabolites have been designed to modulate interactions between cell surface proteins and the extracellular matrix. google.com This suggests that this compound could potentially interact with cell surface receptors or extracellular matrix components. google.comnih.gov

Computational studies have also explored the binding potential of related compounds, such as Glysperin B, to specific enzymes. For example, in silico docking analysis showed that Glysperin B exhibited a strong binding affinity for the ATP-binding site of the GyrB subunit of Mycobacterium tuberculosis DNA gyrase. nih.gov This interaction was characterized by a variety of molecular bonds, including ionic bonds, hydrogen bonding, and Van der Waals forces. nih.gov While this data pertains to a related compound, it opens avenues for investigating similar enzymatic targets for this compound.

Modulation of Intracellular Signaling Pathways by this compound

The ability of a compound to modulate intracellular signaling pathways is central to its biological activity. nih.govtaylorfrancis.com Glycerolipids and their metabolizing enzymes are recognized as critical signaling nodes in a multitude of physiological and pathological processes. nih.gov While direct evidence for this compound's modulation of specific signaling pathways is still emerging, its classification as a glycosylated metabolite suggests potential involvement in pathways regulated by similar molecules. google.com

For instance, the modulation of enzymatic activity through mechanisms like phosphorylation can rapidly alter local concentrations of signaling molecules, thereby affecting cellular events. frontiersin.org The activity of enzymes involved in glycerolipid metabolism can be manipulated by small molecule inhibitors, impacting downstream signaling cascades. nih.govnih.gov Given the structural similarities, it is plausible that this compound could influence signaling pathways by interacting with key enzymes or receptors, a hypothesis that warrants further experimental validation.

Enzymatic Modulation and Inhibition by this compound

This compound has demonstrated inhibitory activity against certain enzymes. Notably, it has been shown to inhibit avian myeloblastosis virus (AMV) reverse transcriptase. researchgate.net This suggests a potential mechanism of action involving the disruption of viral replication processes.

The concept of enzymatic modulation can be either inhibitory or activatory (positive modulation). britannica.com Inhibition can occur through competitive or non-competitive mechanisms, where the inhibitor binds to the enzyme's active site or an allosteric site, respectively. nih.govbritannica.com Some inhibitors function by preventing the substrate from binding, while others alter the enzyme's catalytic site shape. britannica.com In the case of this compound's effect on reverse transcriptase, the precise mechanism of inhibition (competitive, non-competitive, or other) requires further detailed kinetic studies. researchgate.netbiorxiv.org

In Vivo Mechanistic Studies of this compound in Model Organisms (Pre-clinical Focus, non-human)

To understand the physiological relevance of in vitro findings, researchers utilize non-human model organisms for in vivo studies.

Pharmacodynamic Markers of this compound Activity in Pre-clinical Models

Pharmacodynamic (PD) markers are crucial molecular indicators that demonstrate a drug's effect on its target within a living organism. cancer.gov These markers help link the drug regimen to its effect on the target and the subsequent biological response. cancer.gov The use of PD endpoints enhances the rationale and hypothesis-testing power throughout drug development, from preclinical models to human trials. cancer.gov

For a compound like this compound, potential PD markers could include the measurement of target enzyme inhibition or the modulation of downstream signaling proteins in tissue samples. nih.gov For example, if this compound targets a specific kinase, a PD marker could be the phosphorylation status of that kinase or its substrates in tissue biopsies taken from a preclinical model. nih.govnih.gov Establishing a clear relationship between the dose of this compound, the observed changes in these PD markers, and the ultimate therapeutic or biological effect is a key goal of preclinical in vivo studies. nih.govnih.gov

Tissue-Specific Responses to this compound Intervention in Model Systems

The response to a chemical intervention can vary significantly between different tissues. Investigating these tissue-specific responses is essential for a comprehensive understanding of a compound's biological effects. nih.gov For example, in studies of other therapeutic agents in mouse models, researchers have observed drug- and dose-related changes in gene expression that are specific to certain brain regions. nih.gov These transcriptomic changes can be correlated with functional outcomes observed through imaging techniques. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

While this compound has been identified as a compound with notable biological activities, including the inhibition of viral reverse transcriptases, comprehensive structure-activity relationship (SAR) studies on its analogs are not extensively detailed in publicly available scientific literature. SAR studies are fundamental in medicinal chemistry for optimizing a lead compound by identifying the key chemical features (pharmacophore) responsible for its biological effects. rsc.org Such studies involve the systematic modification of the molecule's structure and assessing how these changes affect its activity. libretexts.org

The following sections explore the principles of SAR as they would apply to this compound, based on its presumed chemical class and the general tenets of medicinal chemistry.

Impact of Functional Group Modifications on this compound Activity

Key areas for modification would likely include:

The Benzamide (B126) Core: The aromatic ring and the amide linkage are prime targets for modification. Substituents could be added to the benzene (B151609) ring to alter its electronic properties or steric profile. The amide group itself could be replaced with bioisosteric alternatives to improve metabolic stability or change hydrogen bonding capabilities. frontiersin.org

An in silico analysis of Glysperin B suggested that structural modifications are needed to optimize its pharmacokinetic profile, highlighting the importance of such changes for this class of molecules. frontiersin.org The goal of these modifications is to enhance the desired therapeutic effects while minimizing any undesirable properties. frontiersin.org

The following interactive table illustrates a hypothetical SAR study on a scaffold presumed to be similar to this compound, demonstrating how specific functional group modifications could theoretically influence biological activity.

| Analog | Modification from Parent Compound (this compound) | Hypothetical Relative Activity (%) | Rationale for Change |

|---|---|---|---|

| Analog 1 | Removal of glycosyl group | < 5% | Suggests the sugar moiety is critical for target recognition or binding. |

| Analog 2 | Methylation of all hydroxyls on glycosyl group | 20% | Indicates hydrogen-bonding from hydroxyls is important, but not essential. Change may increase lipophilicity. libretexts.org |

| Analog 3 | Addition of a chloro group to the benzamide ring | 150% | Electronic or steric effects of the halogen may enhance binding to a hydrophobic pocket on the target protein. |

| Analog 4 | Replacement of amide linkage with an ester | 10% | Demonstrates the amide's hydrogen bonding or structural role is crucial for activity. |

| Analog 5 | Inversion of stereocenter in glycosyl group | 15% | Highlights the strict stereochemical requirement for the sugar's interaction with the target. |

Stereochemical Influence on this compound Biological Properties

Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in the biological activity of drugs. edelris.com Because biological targets like enzymes and receptors are themselves chiral, they often interact differently with the various stereoisomers of a chiral molecule. mdpi.comnih.gov Enantiomers (non-superimposable mirror images) can exhibit widely different potency, pharmacology, and metabolic profiles. mdpi.com

A complex natural product like this compound likely contains multiple chiral centers, meaning it can exist as numerous stereoisomers. The specific spatial arrangement of its functional groups is crucial for optimal interaction with its biological target. nih.gov For a drug to be effective, its three-dimensional structure must be complementary to its binding site. mdpi.com An inactive enantiomer, despite having the same functional groups, may be unable to align correctly with the corresponding regions of the binding site. mdpi.com

While specific studies comparing the biological properties of this compound stereoisomers are not found in the search results, the principles of stereochemistry are universal. It is highly probable that only one or a select few of its possible stereoisomers are responsible for its primary biological activity. Research on other natural product inhibitors has shown that only specific isomers, such as the (5S, αS) isomers of 3-Br-acivicin, display significant biological potency, which may be due to stereoselective uptake by cells or specific binding to the target enzyme. nih.gov Therefore, a full understanding of this compound's therapeutic potential would require the synthesis and evaluation of each of its individual stereoisomers.

Rational Design of this compound Derivatives Based on SAR

Rational drug design uses the information gathered from SAR studies to create new derivatives with improved properties, such as enhanced potency, greater selectivity, or better pharmacokinetic profiles. edelris.comnih.gov This process can be structure-based, utilizing the three-dimensional structure of the target protein, or ligand-based, relying on the SAR data from a series of active molecules. nih.gov

The rational design of this compound derivatives would be a multi-step process:

Establish a Pharmacophore Model: Using initial SAR data, a model of the essential structural features required for activity would be developed.

Computational Modeling: In silico techniques like molecular docking, as was performed for Glysperin B, can simulate how different analogs might bind to the target protein. frontiersin.orgnih.gov This allows researchers to prioritize which derivatives to synthesize and test. biorxiv.org

Iterative Synthesis and Testing: Promising derivatives identified through modeling are then synthesized and biologically evaluated. rsc.org The results of these tests provide new SAR data, which is used to refine the computational models and design the next generation of compounds in an iterative cycle. rsc.org

This approach has been successfully used to develop potent inhibitors for a wide range of biological targets. edelris.comrsc.org For this compound, this process would aim to optimize its interactions with its target, such as the HIV reverse transcriptase, to create a more effective therapeutic agent. Without foundational SAR data, however, efforts in rational design remain speculative.

Advanced Analytical and Bioanalytical Methodologies for Glysperin a

Chromatographic Techniques for Glysperin A Isolation and Quantification

Chromatographic methods are indispensable for the separation and purification of this compound from crude extracts or reaction mixtures, as well as for its quantitative determination. These techniques leverage differential affinities of compounds for a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) for this compound

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UPLC), are primary tools for the analysis of this compound. Given this compound's large molecular weight (approximately 989.5 Da) and its highly polar nature due to the presence of multiple sugar units, amino groups, and hydroxyl groups nih.govuni.lu, reversed-phase HPLC (RP-HPLC) or hydrophilic interaction liquid chromatography (HILIC) are typically employed.

HPLC systems for such complex molecules often utilize C18 or C8 stationary phases with aqueous-organic mobile phases, frequently incorporating buffers or modifiers to optimize retention and peak shape. Detection is commonly achieved using UV-Vis detectors, given the presence of a p-hydroxybenzoic acid moiety in this compound, which possesses a chromophore nih.gov. Alternatively, evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD) can be used for components lacking strong UV absorption, which might be relevant for some of its sugar components or derivatives.

UPLC offers significant advantages over conventional HPLC, including enhanced resolution, increased speed of analysis, and improved sensitivity, by utilizing columns packed with smaller particles (typically less than 2 µm) lcms.cz. This allows for more efficient separation of this compound from co-eluting impurities in complex biological or synthetic samples. For the quantification of this compound, external calibration curves are established using known concentrations of a this compound standard. The linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) of the method are rigorously validated to ensure reliable results.

Gas Chromatography (GC) for this compound and Related Compounds

Gas Chromatography (GC) is generally suitable for volatile or semi-volatile compounds. This compound, with its high molecular weight and numerous polar functional groups, is inherently non-volatile and thermally labile nih.govuni.lu. Therefore, direct GC analysis of intact this compound is not feasible.

However, GC can be applied for the analysis of volatile derivatives of this compound or for its smaller, more volatile degradation products and related compounds. For instance, derivatization techniques such as silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) can convert hydroxyl and amino groups into more volatile trimethylsilyl (B98337) ethers and amides, respectively, making the molecule amenable to GC analysis. mhlw.go.jprestek.com This approach can be used to analyze the individual sugar components or the L-alanine and p-hydroxybenzoic acid moieties after hydrolysis and subsequent derivatization. Flame ionization detectors (FID) are commonly used in GC for their broad applicability and high sensitivity to organic compounds. mhlw.go.jprestek.com

Mass Spectrometry (MS) Applications in this compound Profiling and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that provides information on the molecular weight and structural characteristics of compounds. When coupled with chromatographic techniques (e.g., LC-MS), it becomes an invaluable tool for the profiling, identification, and quantification of this compound in complex mixtures. illinois.edubronkhorst.com

The molecular formula of this compound is C44H75N7O18, with a monoisotopic mass of 989.51685 Da. uni.lu Electrospray ionization (ESI) is a soft ionization technique commonly coupled with LC, which is well-suited for large, polar, and thermally labile molecules like this compound. ESI-MS typically produces protonated molecular ions ([M+H]+) or deprotonated molecular ions ([M-H]-), as well as adducts (e.g., [M+Na]+, [M+NH4]+). uni.lubronkhorst.com

Table 1 presents predicted m/z values for common adducts of this compound, which are critical for its identification in MS experiments. uni.lu

Table 1: Predicted Mass-to-Charge (m/z) Values for this compound Adducts

| Adduct Type | Predicted m/z uni.lu |

| [M+H]+ | 990.52413 |

| [M+Na]+ | 1012.5061 |

| [M+NH4]+ | 1007.5507 |

| [M+K]+ | 1028.4800 |

| [M-H]- | 988.50957 |

| [M+Na-2H]- | 1010.4915 |

| [M]+ | 989.51630 |

| [M]- | 989.51740 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification

Tandem Mass Spectrometry (MS/MS or MS2) provides crucial structural information by fragmenting selected precursor ions and analyzing the resulting product ions. illinois.edu For a complex molecule like this compound, with its multiple sugar moieties, a polyamine chain, an amino acid, and a phenolic acid nih.gov, MS/MS is essential for confirming its proposed structure and elucidating the sequence and linkage points of its various components.

In an MS/MS experiment, the precursor ion (e.g., [M+H]+ of this compound) is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation techniques. The fragmentation pattern provides characteristic product ions that correspond to losses of specific sugar units, cleavage of glycosidic bonds, or fragmentation within the polyamine chain and the p-hydroxybenzoic acid moiety. Analyzing these fragments allows for the confirmation of the connectivity and sequence of the complex structure. illinois.edu

MS/MS is also utilized for the highly selective and sensitive quantification of this compound, particularly using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). By monitoring specific precursor-to-product ion transitions unique to this compound, interferences from co-eluting compounds in complex matrices can be minimized, leading to robust and accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Identification in Complex Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including complex natural products like this compound. iosrjournals.org The initial determination of this compound's structure relied on spectroscopic analyses, which inherently include NMR. nih.gov

NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be crucial.

1D NMR (¹H NMR and ¹³C NMR):

¹H NMR provides information on the number of different types of protons, their chemical environments (chemical shift), and their connectivity to neighboring protons (coupling patterns). For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the sugar rings, the polyamine chain, the alanine (B10760859) residue, and the aromatic protons of p-hydroxybenzoic acid. iosrjournals.orgmdpi.com

¹³C NMR provides information on the carbon backbone, indicating the number of different types of carbon atoms and their chemical environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between CH3, CH2, and CH carbons. iosrjournals.orgmimedb.org

2D NMR:

COSY (Correlation Spectroscopy) reveals proton-proton couplings, establishing direct connectivity between adjacent protons. iosrjournals.org

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons directly attached to them, aiding in assigning proton and carbon signals simultaneously. iosrjournals.org

TOCSY (Total Correlation Spectroscopy) reveals all protons within a spin system, useful for identifying entire sugar spin systems. iosrjournals.org

By combining data from these various NMR experiments, the complete and unambiguous structure of this compound, including the stereochemistry of its sugar units and the precise linkages, can be determined. NMR is also valuable for identifying this compound in complex mixtures by matching its characteristic spectral fingerprints against known standards, even without prior chromatographic separation, although separation often simplifies the spectra.

Theoretical and Computational Investigations of Glysperin a

Molecular Docking and Dynamics Simulations of Glysperin A-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding affinity and dynamic behavior of a small molecule (ligand) with a macromolecular target, typically a protein or nucleic acid. Molecular docking aims to predict the preferred orientation of one molecule to another when bound in a complex, forming a stable structure. This is crucial for understanding how a compound might interact with a biological target, such as an enzyme or receptor. Molecular dynamics simulations, on the other hand, provide a time-dependent view of the molecular system, allowing for the observation of conformational changes, binding stability, and the flexibility of both the ligand and the target over a period.

Target Identification: Identifying relevant biological macromolecules that this compound might interact with based on its known or predicted biological activities.

Ligand and Receptor Preparation: Preparing the 3D structures of this compound and the target protein/nucleic acid for simulation, including energy minimization and addition of necessary atoms (e.g., hydrogens).

Docking Simulations: Performing docking calculations to predict the optimal binding poses of this compound within the target's active site, evaluating binding scores and interactions with key residues.

Molecular Dynamics Simulations: Running MD simulations on the most promising docked complexes to assess the stability of the this compound-target complex, analyze intermolecular interactions over time, and evaluate conformational changes induced by binding. This would involve calculating parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuations (RMSF), and binding free energies (e.g., using MM-GBSA or MM-PBSA methods) to provide a more accurate estimation of binding affinity and stability bioregistry.io.

Quantum Chemical Calculations for this compound Reactivity and Conformation

Quantum chemical calculations, rooted in quantum mechanics, provide a detailed understanding of molecular electronic structure, properties, and reactivity. Methods such as Density Functional Theory (DFT) are frequently employed to investigate molecular geometries, electronic distributions, spectroscopic properties, and reaction pathways. For this compound, quantum chemical calculations would offer insights into its intrinsic chemical behavior.

However, specific published research detailing quantum chemical calculations focused on this compound's reactivity and conformation is not widely reported. Such studies, if performed, would typically involve:

Conformational Analysis: Determining the most stable 3D conformations of this compound by exploring its potential energy surface. This is critical as a molecule's conformation can significantly influence its biological activity and interactions.

Reactivity Prediction: Analyzing the electronic properties of this compound, such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential surfaces (ESP), and atomic charges, to predict its reactive sites and potential reaction mechanisms. This could involve studying its susceptibility to electrophilic or nucleophilic attack, or its behavior in various chemical environments.

Spectroscopic Property Prediction: Calculating theoretical spectroscopic parameters (e.g., NMR, IR, UV-Vis) to aid in the experimental characterization and identification of this compound or its derivatives.

Reaction Mechanism Elucidation: Investigating the energy profiles and transition states of potential chemical reactions involving this compound, providing a mechanistic understanding of its transformations or degradation pathways.

Chemoinformatic Analysis of this compound Chemical Space

Chemoinformatics is an interdisciplinary field that uses computational and informational techniques to solve problems in chemistry, particularly in the context of large chemical datasets. The concept of "chemical space" refers to the vast theoretical collection of all possible molecules, and its analysis helps in exploring molecular diversity, identifying novel structures, and understanding structure-property/activity relationships. For this compound, a chemoinformatic analysis of its chemical space would involve characterizing its structural features and comparing them to known chemical libraries.

Molecular Descriptors Calculation: Computing various 0D, 1D, 2D, and 3D molecular descriptors for this compound to quantitatively represent its chemical structure and properties (e.g., molecular weight, LogP, topological polar surface area, number of rotatable bonds).

Chemical Space Visualization: Mapping this compound and related compounds into a lower-dimensional chemical space using techniques like Principal Component Analysis (PCA) or t-distributed stochastic neighbor embedding (t-SNE) to visualize its position relative to other known compounds or chemical libraries.

Similarity and Diversity Analysis: Comparing this compound's structural fingerprints and molecular properties with those of existing databases (e.g., natural product databases, drug-like compound libraries) to assess its novelty, diversity, and potential for scaffold hopping or lead optimization.

Structure-Property/Activity Relationship (SAR) Analysis: If sufficient biological activity data were available, chemoinformatic methods could be used to establish relationships between this compound's structural features and its biological effects, potentially guiding the design of new derivatives with improved properties.

Future Perspectives and Unexplored Research Avenues for Glysperin a

Integration of Omics Technologies in Glysperin A Research

The advent of "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of biological systems, offering a holistic view of molecular processes researchcommons.orgnih.govnih.gov. These data-driven approaches can bridge the gap between genotype and phenotype, providing insights into cellular functions and disease states arimagenomics.com. For this compound, the integration of such technologies holds immense promise, despite the current lack of specific published omics studies directly involving this compound.

Genomics and Transcriptomics: Investigating the bacterial strains that produce this compound through genomic sequencing could identify the biosynthetic gene clusters responsible for its synthesis. Transcriptomic analyses, examining gene expression profiles under various conditions (e.g., different growth media, stress responses), could reveal the regulatory mechanisms governing this compound production. This could lead to strategies for enhancing its yield through genetic engineering.

Proteomics: Proteomic studies could identify the specific protein targets of this compound within susceptible microorganisms or eukaryotic cells, thereby elucidating its mechanism of action. By comparing the proteome of cells treated with this compound versus untreated cells, researchers could pinpoint proteins whose expression, modification, or interaction patterns are altered, offering clues about its cellular impact.

Metabolomics: Metabolomic profiling could reveal the metabolic pathways affected by this compound. By analyzing the complete set of metabolites in cells exposed to this compound, researchers could identify metabolic shifts indicative of its mode of action, such as inhibition of specific enzymes or disruption of key metabolic processes. This could provide a comprehensive understanding of its biological activity.

Exploration of Synergistic Effects of this compound with Other Biologically Active Compounds

Synergism, where the combined effect of two or more compounds is greater than the sum of their individual effects, represents a powerful strategy in the development of therapeutic agents, particularly in the context of antimicrobial resistance mrctcenter.orgccohs.camdpi.com. While specific research on the synergistic effects of this compound with other compounds is not widely documented, this area presents a significant unexplored research avenue.

Given this compound's classification as an antibiotic complex dokumen.pubresearchgate.net, exploring its synergistic potential with existing antibiotics or other biologically active compounds could lead to novel combination therapies. Such combinations might:

Enhance Efficacy: Achieve a stronger antimicrobial effect against resistant strains or broaden the spectrum of activity.

Reduce Dosage and Toxicity: Allow for lower concentrations of individual compounds, potentially mitigating adverse effects.

Overcome Resistance Mechanisms: Target multiple pathways simultaneously, making it more difficult for pathogens to develop resistance.

Future studies could systematically screen this compound in combination with various classes of antimicrobial agents, efflux pump inhibitors, or compounds that disrupt bacterial biofilms, to identify synergistic interactions. This approach could revitalize the utility of existing drugs and provide new strategies to combat infectious diseases.

Emerging Methodologies for this compound Production and Derivatization

This compound is known as a glycosylated bacterial metabolite, originally isolated from fermentation broth dokumen.pubresearchgate.netgoogle.com. While general methods for producing compounds like glycerin (a distinct compound, C3H8O3) involve saponification, hydrolysis, transesterification, or synthetic routes from propylene (B89431) scribd.comomri.orgkumarmetal.comepchems.comcremeroleo.dechemicals.co.ukbyjus.com, specific "emerging methodologies" for the large-scale, efficient, and sustainable production of this compound are not extensively detailed in public literature. Similarly, while derivatization for creating anionic conjugates of glycosylated bacterial metabolites (including Glysperin) has been patented google.com, broader emerging derivatization strategies for this compound itself remain largely unexplored.

Future research should focus on:

Optimized Fermentation: Investigating novel fermentation conditions, media compositions, and genetic manipulation of producer strains to enhance this compound yield and purity. This could include metabolic engineering approaches to redirect metabolic flux towards this compound biosynthesis.

Synthetic Biology and Heterologous Expression: Exploring the possibility of reconstituting the this compound biosynthetic pathway in more amenable host organisms (e.g., E. coli or yeast) using synthetic biology techniques. This could provide a more controlled and scalable production platform.

Chemoenzymatic Synthesis: Developing chemoenzymatic routes that combine chemical synthesis for core structures with enzymatic steps for glycosylation, which can be highly specific and efficient for complex natural products like this compound.

Advanced Derivatization Techniques: Beyond the patented anionic conjugates google.com, exploring a wider range of derivatization strategies to modify this compound. This could involve click chemistry, site-specific modifications, or prodrug strategies to improve its pharmacokinetic properties (e.g., solubility, stability, bioavailability), target specificity, or reduce potential off-target effects. Such modifications could lead to novel this compound analogs with enhanced biological activities or new therapeutic applications.

Addressing Unresolved Questions in this compound Mechanism of Action

Despite its identification as an antibiotic complex and the determination of its structure dokumen.pubresearchgate.net, the precise and comprehensive mechanism of action of this compound remains largely an unresolved question in publicly available research. Understanding how this compound exerts its antibiotic effects at a molecular and cellular level is fundamental for its further development and application.

Key unresolved questions include:

Specific Molecular Targets: What are the direct molecular targets of this compound within bacterial cells? Does it inhibit specific enzymes, disrupt protein synthesis, interfere with nucleic acid replication, or compromise cell membrane integrity?

Signaling Pathways: Which cellular signaling pathways are modulated by this compound? Does it induce stress responses, alter gene regulation, or trigger programmed cell death pathways in target organisms?

Binding Interactions: What are the specific binding sites and affinities of this compound with its targets? High-resolution structural studies (e.g., X-ray crystallography, cryo-EM, NMR spectroscopy) of this compound in complex with its targets are needed.

Structure-Activity Relationships (SAR): While the structure is known, detailed SAR studies are needed to understand which parts of the this compound molecule are crucial for its activity and how structural modifications impact its potency and selectivity.

Addressing these questions will require a multi-faceted approach combining biochemical assays, cell biology techniques, advanced microscopy, and computational modeling. Elucidating the detailed mechanism will not only provide fundamental biological insights but also guide rational drug design efforts.

Potential Research Applications of this compound based on Mechanistic Insights

The future research applications of this compound are intrinsically linked to a deeper understanding of its mechanism of action. Once its molecular targets and cellular pathways are elucidated, this compound can transition from a known antibiotic complex to a versatile research tool and a potential lead compound for various applications.

Potential research applications include:

Antimicrobial Lead Compound Development: With a clear understanding of its mechanism, this compound or its rationally designed derivatives could serve as lead compounds for developing new classes of antibiotics, particularly against drug-resistant pathogens. This would involve optimizing its potency, spectrum, and pharmacokinetic properties.

Biological Probe: this compound could be utilized as a chemical probe to study specific biological processes or pathways it affects. For instance, if it targets a novel bacterial enzyme, this compound could be used to investigate the role of that enzyme in bacterial physiology or pathogenesis.

Understanding Microbial Virulence: If this compound interferes with virulence factors or pathways essential for microbial pathogenicity, it could be used to study the mechanisms of microbial infection and host-pathogen interactions.

Exploration in Other Disease Areas: While primarily identified as an antibiotic, a detailed understanding of its mechanism might reveal unexpected activities or off-target effects that could be leveraged for research in other disease areas (e.g., anti-inflammatory, immunomodulatory, or anti-cancer activities), without discussing dosage or safety profiles.

These potential applications underscore the importance of continued, in-depth research into this compound, moving beyond its initial characterization to fully explore its scientific and translational potential.

Data Tables

Due to the current limited availability of detailed quantitative research findings specifically for this compound in the public domain, it is not feasible to generate interactive data tables at this time. Future research, particularly through the integration of omics technologies and detailed mechanistic studies, is expected to yield rich datasets suitable for such presentations.

常见问题

Q. How can computational modeling improve the design of this compound derivatives?

- Methodological Answer : Perform virtual screening of derivative libraries using molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations. Prioritize compounds with predicted ΔG < -10 kcal/mol for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。